6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile
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Overview
Description
6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 6-bromohexanenitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-2-fluorophenol is reacted with 6-bromohexanenitrile in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyhexanenitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hexanenitrile chain provides additional sites for chemical modifications, allowing for the design of derivatives with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromo-2-chloro-phenoxy)hexanenitrile: Similar structure but with a chloro substituent instead of fluoro.
6-(4-Bromo-2-methyl-phenoxy)hexanenitrile: Similar structure but with a methyl substituent instead of fluoro.
6-(4-Bromo-2-iodo-phenoxy)hexanenitrile: Similar structure but with an iodo substituent instead of fluoro.
Uniqueness
6-(4-Bromo-2-fluoro-phenoxy)hexanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. The fluoro substituent, in particular, can influence the compound’s electronic properties and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(4-bromo-2-fluorophenoxy)hexanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYMMHVQQVVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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